molecular formula C10H6F3N3O2 B1332687 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 351324-52-2

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B1332687
CAS No.: 351324-52-2
M. Wt: 257.17 g/mol
InChI Key: AMBCTHJMQPHRGP-UHFFFAOYSA-N
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Description

1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-imidazole is a chemical compound with the molecular formula C10H6F3N3O2 and a molecular weight of 257.17 g/mol . It is supplied for research and development purposes and is labeled with the safety signal word "Warning" . This compound belongs to the imidazole class of heterocycles, which are five-membered rings containing two nitrogen atoms and are known for their amphoteric properties and significant role in medicinal chemistry . The imidazole scaffold is a fundamental building block in numerous bioactive molecules and approved drugs, found in agents with antibacterial, antifungal, antiprotozoal, and anticancer activities . The specific substitution pattern on this compound, featuring both an electron-withdrawing nitro group and a trifluoromethyl group on the phenyl ring, makes it a valuable and versatile synthon for organic synthesis and drug discovery efforts. Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures, particularly in the development of new pharmaceuticals and agrochemicals. The presence of the nitro group offers a handle for further functionalization, while the trifluoromethyl group is a common motif used to modulate a compound's lipophilicity, metabolic stability, and overall bioavailability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBCTHJMQPHRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

A widely reported and efficient method involves the nucleophilic aromatic substitution (SNAr) of 1H-imidazole on 1-fluoro-4-nitro-2-(trifluoromethyl)benzene. This reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with a strong base like potassium tert-butoxide to deprotonate the imidazole, enhancing its nucleophilicity.

Reaction Conditions and Procedure

  • Imidazole (1 equiv) is dissolved in dry DMSO under an inert atmosphere.
  • Potassium tert-butoxide (1.05 equiv) is added to generate the imidazolide anion.
  • 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1 equiv) is added dropwise.
  • The mixture is stirred at room temperature for approximately 20 minutes.
  • The reaction mixture is then quenched with ice water and extracted with ethyl acetate.
  • The organic layer is washed, dried, and concentrated to yield the product.

Yield and Advantages

  • Yields reported are high, around 90-97%.
  • The reaction proceeds rapidly at room temperature.
  • The method avoids harsh conditions and minimizes by-products.
  • Suitable for scale-up due to mild conditions and straightforward work-up.

Reference Data Table

Parameter Details
Solvent Dimethyl sulfoxide (DMSO)
Base Potassium tert-butoxide
Temperature Room temperature (~20-25 °C)
Reaction Time ~20 minutes
Yield 90-97%
Work-up Aqueous quench, ethyl acetate extraction
Advantages High yield, mild conditions, scalable

This method is described in detail in synthesis reports and chemical databases, highlighting its efficiency and industrial applicability.

Preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones as Precursors

Some patents describe the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones, which can be intermediates for further functionalization to imidazole derivatives. These ketones are prepared by treating nitrate esters with bases under controlled conditions to avoid side reactions such as phenol or benzylic alcohol formation. The process emphasizes safety, cost-effectiveness, and high yield, suitable for industrial scale.

Catalytic and Halogenation Approaches (Indirect Routes)

Other synthetic routes involve halogenation of nitroimidazole derivatives followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups bearing trifluoromethyl substituents. These methods are more complex and used for synthesizing disubstituted imidazoles rather than the simple 1-aryl imidazole.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) Imidazole, K tert-butoxide, DMSO, RT, 20 min 90-97 High yield, mild, scalable Requires dry conditions, inert atmosphere
Mannich-Type Reaction (Analogous) Imidazole, substituted amine, formaldehyde, EtOH, reflux ~47 (analogous compounds) Simple setup Lower yield, less direct for target compound
Base Treatment of Nitrate Esters (Precursor synthesis) Nitrate esters, bases (NaOEt, KOH), solvents High Safe, industrially viable Requires precursor preparation
Halogenation and Pd-Catalyzed Coupling Halogenated nitroimidazole, Pd catalyst, boronic acids 22-40 Enables complex substitutions Multi-step, moderate yield

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro and trifluoromethyl groups create strong electron-withdrawing effects, directing electrophiles to specific positions on the benzene ring. Key reactions include:

  • Nitration : Further nitration occurs at the para position relative to the existing nitro group under mixed acid conditions (HNO₃/H₂SO₄) .

  • Halogenation : Bromination at the activated ortho position (relative to the trifluoromethyl group) proceeds via Lewis acid catalysis (e.g., FeBr₃).

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in palladium-catalyzed coupling reactions. For example:

Reaction ConditionsProductYieldSource
Pd(OAc)₂ (4 mol%), Na₂CO₃, DME/EtOH/H₂O2-Aryl-4-bromoimidazole derivatives60–75%
Microwave irradiation (65°C, 2 h)Bis-arylated imidazoles40–52%

This method enables regioselective functionalization at the 4-position of the imidazole ring .

Catalytic C–C Bond Functionalization

Copper and iodine co-catalyzed reactions facilitate unusual transformations:

  • C–C Bond Cleavage : Reacts with benzylamines under Cu(OTf)₂/I₂ catalysis to form 1,2,4-trisubstituted imidazoles via β-elimination (50–70°C, toluene) .

  • Gram-Scale Synthesis : Achieves 54% yield in gram-scale reactions, demonstrating industrial feasibility .

Mechanistic Pathway :

  • Iodine activates the chalcone intermediate.

  • Copper mediates C–C bond cleavage and imidazole cyclization.

  • Aromatization completes the process .

Nitro Group Reduction and Alkylation

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream derivatization .

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH/THF) to form N-alkylated imidazolium salts .

Photochemical Reactions

UV irradiation induces intramolecular cyclization in iodinated derivatives, forming fused imidazo-isoindole systems (40–70% yields) .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound interacts with cytochrome P450 enzymes via its imidazole moiety, inhibiting ergosterol biosynthesis in fungi (MIC = 64–512 μg/mL against Candida albicans) . This interaction involves coordination to heme iron in lanosterol 14α-demethylase .

Key Structural and Spectral Data

PropertyValueSource
Molecular FormulaC₁₀H₆F₃N₃O₂
Molecular Weight257.17 g/mol
SMILESC1=CC(=C(C=C1N+[O-])C(F)(F)F)N2C=CN=C2
X-ray ConfirmationRegioselectivity in Suzuki couplings

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that derivatives of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole exhibit significant antimicrobial properties. These compounds are particularly effective against a variety of bacterial strains and fungi, making them potential candidates for the development of new antibiotics and antifungal agents. For instance, studies indicate that modifications to the imidazole ring can enhance the antimicrobial efficacy and selectivity of these compounds against resistant strains .

Antidepressant Properties
The compound has been investigated for its potential antidepressant effects. In vitro studies suggest that it may inhibit neuronal nitric oxide synthase, which is involved in neurotransmitter regulation linked to mood disorders. This mechanism positions it as a candidate for further exploration in the treatment of depression and anxiety disorders .

Agrochemical Applications

Fungicidal Activity
this compound is also noted for its fungicidal properties. It serves as a precursor in the synthesis of substituted phenoxyphenyl ketones, which have demonstrated effective fungicidal activity against various plant pathogens. The synthesis process involves converting the compound into more complex structures that exhibit enhanced biological activity .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to form stable complexes with transition metals such as iridium and ruthenium enhances its photoluminescent properties, which are crucial for efficient light emission in display technologies .

Synthesis and Industrial Relevance

The industrial synthesis of this compound has been optimized to ensure high yields and minimal by-products. Recent patents outline processes that utilize environmentally friendly methods to produce this compound efficiently, making it viable for large-scale production .

Summary of Key Findings

Application AreaKey Findings
Pharmaceuticals Significant antimicrobial and potential antidepressant properties
Agrochemicals Effective fungicidal activity; used as a precursor for fungicides
Materials Science Suitable for OLED applications due to strong photoluminescent properties
Synthesis Optimized industrial processes with high yield and reduced environmental impact

Mechanism of Action

The mechanism of action of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

Key Compounds for Comparison

1-(4-(Trifluoromethyl)phenyl)-1H-imidazole (C8) Substituents: 4-CF₃ (lacks nitro group). Synthesis: Prepared via Ullman reaction, serving as an intermediate for iridium complexes in OLEDs .

1-(Phenylsulfonyl)-2-(2-(trifluoromethyl)phenyl)-1H-imidazole (3i)

  • Substituents : 2-CF₃ and phenylsulfonyl (-SO₂Ph).
  • Activity : Demonstrates anticancer activity by targeting tubulin’s colchicine-binding site .
  • Comparison : The sulfonyl group enhances electrophilicity, differing from the nitro group’s resonance effects.

Triflumizole (1-[(1E)-1-[[4-Chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole) Substituents: 4-Cl, 2-CF₃, and imino-propoxyethyl side chain. Activity: Commercial antifungal agent with efficacy against Candida albicans . Comparison: The imino-propoxyethyl chain enhances bioavailability, whereas the nitro group in the target compound may alter metabolic stability.

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Key Properties/Activities References
Target: 1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-imidazole 4-NO₂, 2-CF₃ High electron deficiency (EWGs) -
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole (C8) 4-CF₃ Intermediate for OLED materials
1-(Phenylsulfonyl)-2-(2-CF₃-phenyl)-1H-imidazole (3i) 2-CF₃, -SO₂Ph Anticancer (tubulin inhibition)
Triflumizole 4-Cl, 2-CF₃, imino-propoxyethyl Antifungal (disrupts ergosterol synthesis)
1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate Complex alkyl/arylthio chain Antifungal (low reinfection rates)
Key Observations :
  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound increases electrophilicity compared to analogues with only -CF₃ (C8) or -SO₂Ph (3i). This may enhance binding to electron-rich biological targets but reduce metabolic stability.
  • Bioactivity: While the target compound’s activity is unspecified, structural motifs in analogues correlate with specific functions: Antifungal Activity: Triflumizole’s imino-propoxyethyl chain facilitates membrane penetration, suggesting that the nitro group in the target compound might require a different delivery mechanism. Anticancer Activity: Sulfonyl and trifluoromethyl groups in 3i enhance tubulin binding, implying that the nitro group could similarly modulate protein interactions.

Biological Activity

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities. The imidazole ring is known for its role in various biological systems, including enzyme catalysis and receptor binding.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacteria and fungi. Studies indicate that it possesses significant antimicrobial activity, potentially useful in treating infections resistant to conventional antibiotics .
  • Antiparasitic Activity : Research has highlighted its potential against parasitic infections, including those caused by Giardia lamblia and Entamoeba histolytica. These organisms are responsible for severe gastrointestinal diseases, and the compound's efficacy could provide alternative treatment options .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in the activation of the compound within microbial cells, leading to disruption of cellular processes. This activation may involve reduction reactions mediated by nitroreductases present in target organisms .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, showcasing its potential as an effective antimicrobial agent .

Organism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Antiparasitic Efficacy

In another study focusing on antiparasitic activity, this compound was tested against Giardia lamblia. The results demonstrated a significant reduction in parasite viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for treating giardiasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazole derivatives has been extensively studied to optimize their biological activities. Modifications to the aryl side chain have been shown to influence potency significantly. For instance, altering the position of substituents on the phenyl ring can enhance or reduce antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole, and how are intermediates validated?

Common synthetic strategies involve Pd-catalyzed cross-coupling reactions to introduce substituents onto the imidazole core. For example, analogous compounds are synthesized via Suzuki-Miyaura coupling using aryl halides and boronic acids, followed by nitro-group introduction via nitration . General Syntheses Method 2 (as described in ) includes thioether formation and purification via silica gel chromatography. Validation of intermediates employs LC-MS (retention time analysis) and HRMS for mass confirmation .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity. For instance, imidazole proton signals typically appear between δ 7.0–8.5 ppm, while nitro and trifluoromethyl groups influence aromatic splitting patterns .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • X-ray crystallography : Resolves structural ambiguities; SHELX software refines crystal data (e.g., monoclinic systems with β angles ~99.7°) . Discrepancies in NMR integration or crystallographic disorder are addressed by repeating syntheses or using alternative purification methods (e.g., gradient elution).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be systematically addressed during structural refinement?

  • SHELX refinement : Use the TWIN command in SHELXL to model twinned data, and apply ISOR or DELU restraints to manage thermal displacement anomalies .
  • Multi-scan absorption corrections : Mitigate intensity errors in datasets collected on diffractometers (e.g., Bruker Kappa APEXII CCD) .
  • Validation tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .

Q. What experimental frameworks are used to evaluate the biological activity of nitro- and trifluoromethyl-substituted imidazoles?

  • Enzyme inhibition assays : Test against fungal cytochrome P450 enzymes (e.g., 14α-demethylase), with IC50 determination via spectrophotometric monitoring of ergosterol biosynthesis .
  • TRP channel modulation : Adapt methodologies from , where 2-aminoethoxydiphenyl borate (2APB) activates TRPV2 channels, and inhibitors (e.g., SKF96365) are used to study off-target effects.
  • In vitro antifungal screening : Use agar dilution assays against Candida spp. or Aspergillus spp., with MIC values compared to reference antifungals (e.g., fluconazole) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Late-stage diversification : Employ Pd-catalyzed C–H functionalization to introduce electron-withdrawing (e.g., -CN) or donating (e.g., -OCH3) groups at the imidazole 4/5-positions .
  • Pharmacophore modeling : Overlay crystal structures (e.g., from ) with docking simulations to predict binding to fungal CYP51.
  • Metabolite identification : Use LC-HRMS to track in vitro hepatic microsomal degradation, focusing on nitro-reduction or oxidative pathways .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

  • Hydrolysis studies : Incubate at varying pH (e.g., pH 4–9) and analyze via HPLC-UV for nitro-group reduction or imidazole ring cleavage .
  • Soil microcosm assays : Quantify half-life (t1/2) under aerobic/anaerobic conditions, with GC-MS identification of metabolites like 4-chloro-2-trifluoromethylaniline (a common degradate in related compounds) .
  • Computational modeling : Apply EPI Suite to predict logP (lipophilicity) and Biodegradation Probability Program (BPP) scores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole
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1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole

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